
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is a chemical compound with the molecular formula C18H16ClN3O2S It is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, a phenyl ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea typically involves the reaction of 4-chloro-7-methoxyquinoline-2-amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and sustainability in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The thiourea moiety can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-7-methoxy-2-quinolyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of a phenyl group.
1-(4-Chloro-7-methoxy-2-quinolyl)-3-(2,6-xylyl)urea: Contains a 2,6-xylyl group instead of a phenyl group.
Uniqueness
1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The combination of the quinoline ring with the phenyl and thiourea groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
CAS No. |
196875-41-9 |
|---|---|
Molecular Formula |
C17H14ClN3OS |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(23)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,23) |
InChI Key |
HZVNREMABNFFPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)NC(=S)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
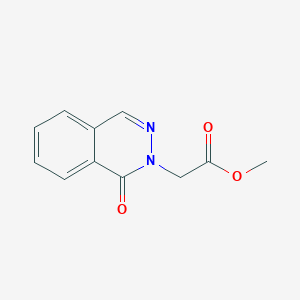
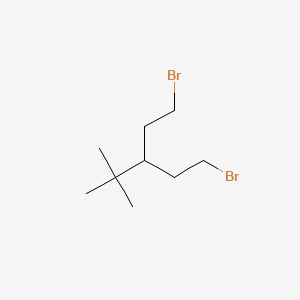
![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

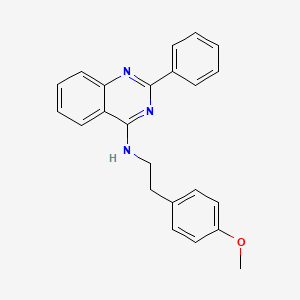
![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
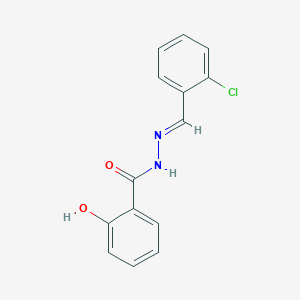
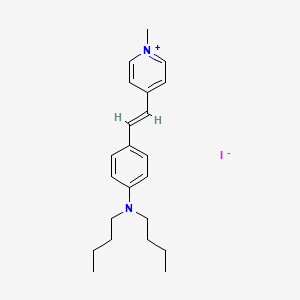

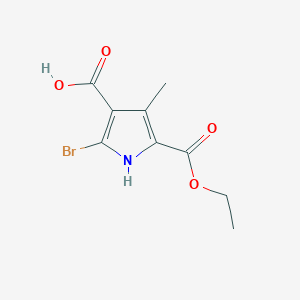
![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
